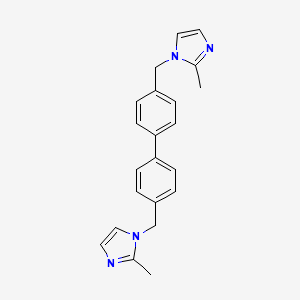
4,4'-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl is an organic compound known for its unique structure and properties It consists of a biphenyl core with two imidazole groups attached via methyl linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Brominated or nitrated biphenyl derivatives.
Scientific Research Applications
4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl has several applications in scientific research:
Coordination Chemistry: It is used as a ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Material Science: The compound is explored for its potential in creating new materials with unique properties, such as luminescent materials and catalysts.
Pharmaceuticals: Research is ongoing to investigate its potential as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl primarily involves its ability to act as a ligand and form coordination complexes with metal ions. The imidazole groups can donate electron pairs to metal ions, forming stable complexes. These complexes can exhibit various properties, such as catalytic activity, luminescence, and magnetic behavior .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)benzene: Similar structure but with a single benzene ring instead of a biphenyl core.
1,4-Bis(imidazol-1-ylmethyl)benzene: Lacks the methyl groups on the imidazole rings.
Uniqueness
4,4’-Bis((2-methyl-1H-imidazol-1-yl)methyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions compared to similar compounds with single benzene rings. This structural feature enhances its ability to form more complex and stable coordination polymers and MOFs .
Properties
Molecular Formula |
C22H22N4 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-methyl-1-[[4-[4-[(2-methylimidazol-1-yl)methyl]phenyl]phenyl]methyl]imidazole |
InChI |
InChI=1S/C22H22N4/c1-17-23-11-13-25(17)15-19-3-7-21(8-4-19)22-9-5-20(6-10-22)16-26-14-12-24-18(26)2/h3-14H,15-16H2,1-2H3 |
InChI Key |
QXAALVDNORMRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CC2=CC=C(C=C2)C3=CC=C(C=C3)CN4C=CN=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-methoxyphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13737334.png)

![3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
![[(Phenylmethoxy)methoxy]methanol](/img/structure/B13737353.png)
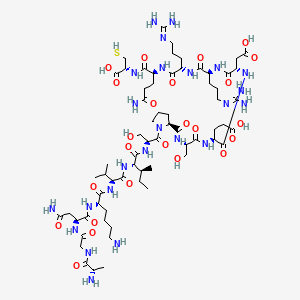


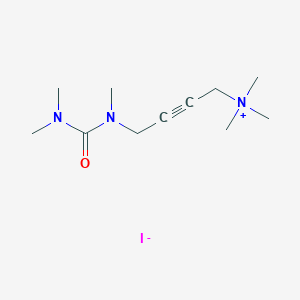

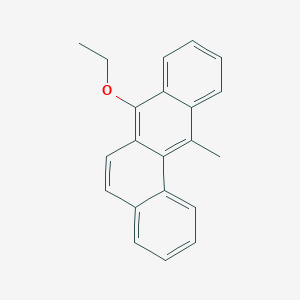
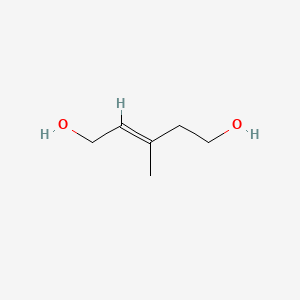
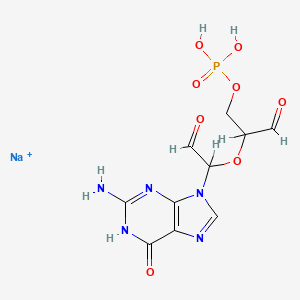
![Nickel, [[1,1'-[1,2-phenylenebis[(nitrilo-kappaN)methylidyne]]bis[2-naphthalenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B13737406.png)

